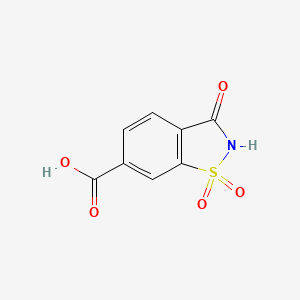

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

Description

The exact mass of the compound 3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602923. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKWMYALCCTNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326592 | |

| Record name | NSC602923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90779-46-7 | |

| Record name | NSC602923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin-6-Carboxylic Acid)

Authored by: A Senior Application Scientist

Introduction

6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a key derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid benzothiazole scaffold, coupled with the reactive carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. The precise characterization of its three-dimensional structure is paramount for understanding its interaction with biological targets and for the rational design of new drug candidates. This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of this compound, grounded in established scientific principles and methodologies.

Foundational Physicochemical Properties

A thorough structural analysis begins with an understanding of the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₅S | PubChem |

| Molecular Weight | 227.19 g/mol | PubChem |

| IUPAC Name | 1,1-dioxo-3-oxo-1,2-benzothiazole-6-carboxylic acid | PubChem |

| Appearance | White to off-white crystalline powder | (Predicted) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Predicted) |

The Strategic Workflow for Structural Elucidation

A multi-technique approach is essential for an unambiguous structural determination. Each technique provides a unique piece of the puzzle, and their combined data allows for a comprehensive understanding of the molecule's connectivity, stereochemistry, and solid-state conformation.

Caption: A logical workflow for the structural elucidation of saccharin-6-carboxylic acid.

Mass Spectrometry: The First Step in Molecular Verification

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Due to the acidic nature of the carboxylic acid and the N-H proton, negative ion mode (ESI-) is often preferred. In this mode, the molecule will be observed as the deprotonated species [M-H]⁻.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: The expected exact mass for the [M-H]⁻ ion (C₈H₄NO₅S⁻) is 226.9816. The experimentally observed mass should be within a 5 ppm error margin of this theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For saccharin-6-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-4 | ~8.2 | d | 1H |

| H-5 | ~8.0 | dd | 1H |

| H-7 | ~8.4 | d | 1H |

| COOH | >12 | br s | 1H |

| NH | >11 | br s | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will identify all the unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (amide) | ~160 |

| C=O (acid) | ~165 |

| Aromatic CH | 120-140 |

| Aromatic C (quaternary) | 130-150 |

2D NMR Experiments (COSY & HSQC)

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the aromatic CH carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹.

-

Analysis: Look for the characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) (Expected) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amide) | ~3200 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=O stretch (amide) | ~1680 |

| S=O stretch (sulfone) | ~1350 and ~1150 |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While NMR provides the solution-state structure, single-crystal X-ray diffraction provides the absolute, unambiguous solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural determination.

Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure using specialized software (e.g., SHELX). The final output is a detailed 3D model of the molecule.

Conclusion

The structural analysis of 6-carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of molecular weight by mass spectrometry to the detailed connectivity mapping by NMR and the definitive 3D structure from X-ray crystallography, each step provides critical information. This guide outlines a robust and scientifically sound workflow for researchers and drug development professionals to ensure the accurate and comprehensive characterization of this important molecule and its derivatives.

References

-

PubChem. 6-Carboxysaccharin. National Center for Biotechnology Information. [Link]

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid chemical properties

An In-Depth Technical Guide to 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid

Introduction

This compound, also known by the synonym Saccharin-6-carboxylic acid, is a heterocyclic organic compound featuring a benzothiazole core structure. Its chemical framework is built upon the well-known artificial sweetener, saccharin, with the addition of a carboxylic acid group at the 6-position of the benzene ring. This modification introduces a highly versatile functional group, transforming the molecule from a simple sweetener into a valuable building block for chemical synthesis.

The compound's significance lies in its dual functionality: the acidic sultam (a cyclic sulfonamide) ring characteristic of saccharin and the reactive carboxylic acid group. This unique combination makes it a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Structural Properties

The core identity and physical characteristics of this compound are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.

Structural Representation

The molecule consists of a benzene ring fused to a thiazole ring, with two oxygen atoms double-bonded to the sulfur atom and a ketone group at the 3-position, forming the characteristic saccharin-like sultam structure. The carboxylic acid group is attached at the 6-position.

Core Reactivity

The reactivity of this molecule is dominated by its two functional groups, making it a versatile synthetic intermediate.

-

Carboxylic Acid Group: The -COOH group undergoes standard reactions. It can be converted to an acid chloride using reagents like thionyl chloride or phosphorus pentachloride, or to an ester via Fischer esterification. [4]These activated derivatives are then readily converted into amides by reaction with ammonia or primary/secondary amines. This reactivity is crucial for its use as a scaffold in building larger molecules.

-

Sultam N-H Group: The acidic proton on the nitrogen can be removed by a base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions, similar to the use of saccharin in variations of the Gabriel synthesis for preparing primary amines. [5] This dual reactivity allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.

Spectroscopic Profile

While detailed published spectra are scarce, the spectroscopic characteristics can be predicted based on the functional groups present.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), two distinct C=O stretching bands for the ketone and carboxylic acid groups (around 1700-1750 cm⁻¹), an N-H stretching band (around 3200-3300 cm⁻¹), and strong symmetric and asymmetric stretching bands for the sulfonyl (SO₂) group (around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹). [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display signals for the three aromatic protons on the benzene ring, with splitting patterns determined by their positions relative to the two substituents. Two highly deshielded, exchangeable singlets corresponding to the acidic protons of the carboxylic acid (>12 ppm) and the sultam N-H group would also be expected.

-

¹³C NMR: The spectrum would show signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (160-180 ppm), along with six distinct signals for the aromatic carbons.

-

Applications and Research Interest

The primary documented utility of this compound is as a chemical intermediate.

-

Agrochemicals: A patent has described its role as a precursor in the production of mesosulfuron-methyl, a sulfonylurea herbicide. [4]The carboxylic acid is converted to a carboxamide, which is a key step in the synthesis of the final active ingredient.

-

Drug Discovery and Medicinal Chemistry: The benzothiazole nucleus is a well-established "privileged scaffold" found in numerous pharmacologically active compounds, including agents with anticancer, antibacterial, antifungal, and neuroprotective properties. [2][3][7]Molecules like Riluzole, used to treat amyotrophic lateral sclerosis, feature this core structure. [2]The carboxylic acid moiety on the title compound serves as a critical "handle" for synthetic chemists to generate libraries of novel benzothiazole derivatives. These derivatives can be screened for various biological activities, making it a valuable starting material for drug discovery programs. For instance, the related benzothiazole-6-carboxylic acid has been used to synthesize inhibitors of capsule formation in pathogenic E. coli. [8][9]

Safety and Handling

According to supplier safety data, this compound is classified with the following GHS hazard statements: * H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile chemical building block. Its properties are defined by the stable, electron-deficient saccharin-like core and the synthetically tractable carboxylic acid group. While its most direct application lies in the agrochemical field, its structural similarity to biologically active scaffolds makes it a compound of high interest for medicinal chemists and drug development professionals. The ability to selectively modify either the carboxylic acid or the sultam nitrogen provides a robust platform for creating diverse molecular architectures for further investigation.

References

- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017).

-

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Saccharin. Wikipedia. [Link]

-

Benzothiazoles. American Elements. [Link]

-

Carboxylic Acids. American Elements. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

-

Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. (2020). International Journal of Engineering Research & Science (IJOER). [Link]

-

Saccharin. PubChem, National Center for Biotechnology Information. [Link]

-

This compound price & availability. MOLBASE. [Link]

-

An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. (2018). MDPI. [Link]

-

Saccharin. Britannica. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al Haitham Journal for Pure and Applied Science. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2019). Journal of Medicinal Chemistry. [Link]

-

Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises. [Link]

-

Benzothiazole. Wikipedia. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). MDPI. [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]

- 5. Saccharin - Wikipedia [en.wikipedia.org]

- 6. ijoer.com [ijoer.com]

- 7. mdpi.com [mdpi.com]

- 8. ベンゾチアゾール-6-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid

Foreword: The Strategic Importance of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid

This compound, more commonly known as saccharin-6-carboxylic acid, is a key heterocyclic compound that serves as a pivotal intermediate in the development of novel therapeutic agents and functional materials. Its rigid benzothiazole scaffold, combined with the reactive carboxylic acid moiety, provides a versatile platform for medicinal chemists and materials scientists. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable molecule, providing not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for researchers in the field.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic perspectives. The first strategy involves the late-stage functionalization of the pre-formed saccharin ring system. The second, and often more convergent, approach entails the construction of the benzothiazole ring from a precursor that already bears the desired carboxylic acid functionality or a suitable precursor. This guide will detail both pathways, offering a comparative analysis of their respective advantages and limitations.

Caption: Retrosynthetic approaches to saccharin-6-carboxylic acid.

Chapter 2: Pathway 1: The Functionalization of Saccharin

This synthetic route leverages the readily available and inexpensive starting material, saccharin. The core strategy is to introduce a functional group at the 6-position of the aromatic ring that can be subsequently converted to a carboxylic acid. This is typically achieved through a nitration, reduction, diazotization, cyanation, and hydrolysis sequence.

Step 1: Nitration of Saccharin to 6-Nitrosaccharin

The electrophilic nitration of saccharin is a critical first step. The electron-withdrawing nature of the sulfonyl and carbonyl groups directs the incoming nitro group primarily to the 6-position.

Experimental Protocol:

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, 10.0 g (54.6 mmol) of saccharin is suspended in 28.2 mL of acetic anhydride. The mixture is cooled to 0-5 °C in an ice bath. Concentrated nitric acid (28.2 mL) is then added dropwise over 30 minutes, ensuring the temperature is maintained below 10 °C. Dry air is bubbled through the solution during the addition to remove any nitrogen oxides formed. The reaction mixture is stirred at 5-10 °C for 4 hours. The product, 6-nitrosaccharin, precipitates from the solution and can be collected by filtration, washed with cold water, and dried.[1]

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as both a solvent and a scavenger for water, which would otherwise react with the nitric acid and reduce its nitrating efficacy.

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Dry Air Bubbling: Removes dissolved nitrogen oxides (e.g., N₂O₄) which can lead to side reactions and decrease the purity of the product.

Step 2: Reduction of 6-Nitrosaccharin to 6-Aminosaccharin

The nitro group of 6-nitrosaccharin is then reduced to an amine to yield 6-aminosaccharin. This transformation is a key step in preparing the molecule for the subsequent diazotization reaction. Several reducing agents can be employed for this purpose, with ammonium sulfide being a common choice in laboratory settings.[2]

Experimental Protocol:

A suspension of 6-nitrosaccharin in aqueous ammonium sulfide is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 6-aminosaccharin is collected by filtration, washed with water, and dried.

Expert Insights:

While effective, the use of ammonium sulfide can be associated with unpleasant odors and the formation of sulfur-containing byproducts. Alternative reduction methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid reductions (e.g., Sn/HCl or Fe/HCl), can also be employed and may offer advantages in terms of work-up and purity.

Step 3 & 4: Diazotization of 6-Aminosaccharin and Sandmeyer Reaction

The conversion of the amino group to a carboxylic acid is achieved via a two-step sequence: diazotization to form a reactive diazonium salt, followed by a Sandmeyer reaction to introduce a nitrile group.

Experimental Protocol:

6-Aminosaccharin is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the arenediazonium salt.[3] This diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile (cyano) group to form 6-cyanosaccharin.[3]

Mechanistic Considerations:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, which then reacts with the cyanide ion.

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 5: Hydrolysis of 6-Cyanosaccharin

The final step in this pathway is the hydrolysis of the nitrile group of 6-cyanosaccharin to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol:

6-Cyanosaccharin is heated under reflux in an aqueous acidic solution (e.g., H₂SO₄/H₂O) or a basic solution (e.g., NaOH/H₂O). The reaction proceeds through an amide intermediate. Upon completion of the hydrolysis, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the final product, this compound. The product is then collected by filtration, washed with cold water, and dried.

Chapter 3: Pathway 2: Synthesis from a Toluene Derivative

This pathway offers a more convergent approach, where the carboxylic acid functionality is introduced early in the synthesis. A common starting material for this route is 4-nitrotoluene-2-sulfonic acid.

Step 1: Oxidation of 4-Nitrotoluene-2-sulfonic Acid

The methyl group of 4-nitrotoluene-2-sulfonic acid is oxidized to a carboxylic acid to form 4-nitro-2-sulfobenzoic acid. Various oxidizing agents can be used, with nitric acid being an effective choice.[4][5]

Experimental Protocol:

4-Nitrotoluene-2-sulfonic acid is reacted with nitric acid in an aqueous system at an elevated temperature (120-170 °C) and under pressure (up to 12 bar).[4] The reaction is typically carried out in an autoclave. After the reaction is complete, the mixture is cooled, and the product can be isolated.

Table 1: Comparison of Oxidizing Agents for Toluene Derivatives

| Oxidizing Agent | Conditions | Advantages | Disadvantages |

| Nitric Acid | High temperature and pressure | Effective for deactivated substrates | Requires specialized equipment (autoclave) |

| Potassium Permanganate | Elevated temperature | Strong oxidizing agent | Can be difficult to control, produces MnO₂ waste |

| Sodium Dichromate/H₂SO₄ | Elevated temperature | High yielding for some substrates | Generates chromium waste |

Step 2: Reduction of the Nitro Group

The nitro group of 4-nitro-2-sulfobenzoic acid is then reduced to an amino group to yield 4-amino-2-sulfobenzoic acid. This can be achieved using standard reduction methods as described in Pathway 1 (Section 2.2).

Step 3: Formation of the Sulfonamide

The sulfonic acid group is converted to a sulfonyl chloride, which is then reacted with ammonia to form the corresponding sulfonamide.

Experimental Protocol:

4-Amino-2-sulfobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the sulfonyl chloride. The resulting sulfonyl chloride is then carefully reacted with ammonia to yield 4-carboxy-2-sulfamoylbenzoic acid.

Step 4: Cyclization to Form the Saccharin Ring

The final step is the intramolecular cyclization of 4-carboxy-2-sulfamoylbenzoic acid to form this compound. This is typically achieved by heating the compound, which drives off a molecule of water.

Sources

- 1. CN113242856A - N-nitrosaccharin - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0916653B1 - Process for the preparation of 4-nitro-2-sulphobenzoic acid - Google Patents [patents.google.com]

- 5. JPH11217367A - Production of 4-nitro-2-sulfobenzoic acid - Google Patents [patents.google.com]

The Emergence of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Preamble: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged structures" remains a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The benzothiazole core, a fused heterocyclic system of benzene and a thiazole ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This guide delves into a specific, highly functionalized variant of this family: the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid scaffold. While not as extensively explored as its simpler benzothiazole cousins, this core, which can be viewed as a derivative of saccharin (a well-known benzisothiazol-3-one 1,1-dioxide), presents a unique combination of structural rigidity, hydrogen bonding capabilities, and a carboxylic acid handle for further chemical elaboration. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and potential applications of this promising class of compounds.

Section 1: Foundational Chemistry and Rationale for Exploration

The this compound core is an intriguing hybrid of two key pharmacophores: the benzothiazole and the saccharin nucleus. The benzothiazole moiety is known for its diverse biological activities, which are attributed to its ability to participate in various non-covalent interactions with biological macromolecules.[1] The saccharin scaffold, while famous as an artificial sweetener, has also been investigated for a range of therapeutic applications, with some derivatives showing activity as inhibitors of carbonic anhydrases, proteases, and kinases.[2][3]

The combination of these features in the this compound scaffold suggests a high potential for biological activity. The trioxo- substitution pattern, in particular, creates a highly electron-withdrawing environment, which can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, potentially leading to novel binding modes with target proteins. The carboxylic acid group at the 6-position serves as a versatile handle for the synthesis of a wide array of derivatives, such as esters, amides, and more complex conjugates, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Section 2: Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core is not as widely documented as that of simpler benzothiazoles. However, a key pathway has been elucidated through patent literature, which describes its formation as a co-product in the synthesis of its corresponding carboxamide. This process begins with the oxidation of 2,5-dimethyl-benzenesulfonamide.

Experimental Protocol: Oxidation of 2,5-Dimethyl-benzenesulfonamide

This protocol is adapted from the process described in patent WO2017115137A1.[4]

Objective: To synthesize 2-sulfamoyl-terephthalic acid and this compound via the oxidation of 2,5-dimethyl-benzenesulfonamide.

Materials:

-

2,5-Dimethyl-benzenesulfonamide

-

Potassium permanganate (KMnO4) or other suitable strong oxidizing agent

-

Sulfuric acid (H2SO4)

-

Sodium metabisulfite (Na2S2O5)

-

Hydrochloric acid (HCl)

-

Water

-

Standard laboratory glassware and equipment

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a temperature probe, suspend 2,5-dimethyl-benzenesulfonamide in an aqueous solution of sulfuric acid.

-

Oxidation: Gradually add potassium permanganate to the suspension while maintaining the temperature between 20-50°C. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 20-30°C and quench the excess oxidizing agent by the portion-wise addition of sodium metabisulfite until a starch iodide paper test indicates the absence of the oxidant.

-

Acidification and Precipitation: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of 1-2. This will precipitate the acidic products.

-

Isolation: Cool the mixture to 25-30°C and stir for 1 hour to ensure complete precipitation. Filter the solid, wash with cold water, and dry under vacuum at 55-60°C.

Expected Outcome:

This process yields a mixture of two main products: 2-sulfamoyl-terephthalic acid and this compound. The ratio of these products can be influenced by the reaction conditions. The patent literature suggests that the carboxylic acid can be formed in significant amounts, up to 25-50% of the product mixture.[4]

Diagram of the Synthetic Pathway

Caption: Synthetic route to the core scaffold.

Section 3: Strategies for Derivatization and SAR Exploration

The presence of the carboxylic acid moiety at the 6-position is a key feature that enables a wide range of synthetic modifications. Standard carboxylic acid chemistry can be employed to generate libraries of derivatives for biological screening.

Esterification

Esterification of the carboxylic acid can be achieved through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with an alcohol. This modification is useful for increasing lipophilicity and potentially improving cell permeability.

Amidation

Amidation can be performed by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) followed by the addition of a primary or secondary amine. This allows for the introduction of a diverse range of substituents and the creation of molecules with varying hydrogen bonding capabilities. The corresponding carboxamide has been synthesized by reacting the 2-sulfamoyl-terephthalic acid dimethyl ester with ammonium hydroxide.[4]

Bioisosteric Replacement

The carboxylic acid can be replaced with bioisosteres such as tetrazoles or sulfonamides to explore different binding interactions and improve pharmacokinetic properties.

Diagram of Derivatization Strategies

Caption: Derivatization of the core scaffold.

Section 4: Potential Biological Applications and Future Directions

While specific biological data for this compound derivatives are not extensively reported in peer-reviewed literature, the known activities of the parent scaffolds provide a strong rationale for their investigation in several therapeutic areas.

| Potential Therapeutic Area | Rationale based on Parent Scaffolds | Potential Molecular Targets |

| Oncology | Benzothiazole derivatives have shown potent anticancer activity.[5] Saccharin derivatives have been investigated as carbonic anhydrase inhibitors, some of which are implicated in tumor growth.[2] | Kinases, Topoisomerases, Carbonic Anhydrases, Tubulin |

| Infectious Diseases | Benzothiazoles exhibit broad-spectrum antimicrobial and antifungal activities.[1] The sulfonamide group is a classic antibacterial pharmacophore. | Bacterial and fungal enzymes, Cell wall synthesis pathways |

| Inflammatory Diseases | Certain benzothiazole derivatives possess anti-inflammatory properties. | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |

| Metabolic Disorders | Some benzothiazole-containing compounds have shown antidiabetic effects.[6] | Aldose reductase, Peroxisome proliferator-activated receptors (PPARs) |

Future Research:

The this compound scaffold represents a largely untapped area of chemical space. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a diverse library of derivatives and their screening against a wide range of biological targets is a critical next step.

-

Structure-Based Drug Design: Once active compounds are identified, computational studies, such as molecular docking, can be used to understand their binding modes and guide the design of more potent and selective analogues.

-

Pharmacokinetic Profiling: The evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their development into viable drug candidates.

Conclusion

The this compound core is a promising, yet under-investigated, scaffold for the development of new therapeutic agents. Its synthesis is achievable, and its structure offers numerous avenues for chemical modification. By leveraging the known pharmacological profiles of the benzothiazole and saccharin nuclei, researchers can strategically design and synthesize novel derivatives with a high probability of biological activity. This technical guide provides a foundational understanding of this scaffold and aims to stimulate further research into its potential as a source of next-generation medicines.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PMC. [Link]

-

To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. PMC. [Link]

-

Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. [Link]

- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.

-

1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase. PubMed. [Link]

-

Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. MDPI. [Link]

-

Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Update Publishing House. [Link]

-

Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. [Link]

-

Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. ACS Publications. [Link]

-

Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. PMC. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]

-

Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

-

Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. [Link]

-

Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PMC. [Link]

Sources

- 1. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1996005184A1 - Herbicidal saccharin carboxylic acid derivatives and method for their preparation - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Potent Metabolic Modulator: Elucidating the Properties and Applications of GW501516 (Cardarine)

A Note on Chemical Identification: The initial query for CAS number 90779-46-7 identifies the compound 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide. However, publicly available scientific literature on the detailed properties and uses of this specific molecule is scarce. In contrast, the nature of this in-depth request strongly aligns with the extensive research conducted on the well-documented compound GW501516 , also known as Cardarine , which bears the CAS number 317318-70-0. This guide will, therefore, focus on GW501516, a compound of significant interest to researchers in metabolic diseases and drug development.

Introduction

GW501516 (Cardarine) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a therapeutic candidate for metabolic and cardiovascular diseases, including dyslipidemia and type 2 diabetes.[2][3] Preclinical and early clinical studies revealed its remarkable ability to shift the body's energy preference from glucose to lipids, earning it the moniker of an "exercise mimetic".[4][5] Despite its promising metabolic effects, the development of GW501516 was halted in 2007 due to findings from animal studies that indicated a risk of rapid cancer development in multiple organs.[1][6]

Today, GW501516 is not approved for human use but remains a valuable tool in metabolic research.[7] It is also notoriously sold on the black market and abused by athletes for its performance-enhancing effects, leading to its prohibition by the World Anti-Doping Agency (WADA).[7] This guide provides a comprehensive technical overview of GW501516, focusing on its physicochemical properties, mechanism of action, pharmacological effects, and the critical safety concerns that have defined its trajectory.

Physicochemical Properties

GW501516 is a synthetic compound with a complex molecular structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [1] |

| Molecular Formula | C21H18F3NO3S2 | [1] |

| Molar Mass | 453.49 g·mol−1 | [1] |

| CAS Number | 317318-70-0 | [1] |

| Melting Point | 134-136°C | [8] |

| Solubility | Soluble in DMSO | [8] |

| Appearance | White to beige powder | [8] |

Mechanism of Action: A Deep Dive into PPARδ Agonism

GW501516 exerts its effects by selectively activating the PPARδ nuclear receptor. It exhibits high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to other PPAR isoforms (PPARα and PPARγ).[1][8]

Upon binding to PPARδ, GW501516 initiates a cascade of molecular events that reprogram cellular metabolism. The activated PPARδ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as PGC-1α, leading to the upregulation of genes involved in fatty acid metabolism and energy expenditure.[1][9]

The primary consequence of this genetic reprogramming is a metabolic shift towards fatty acid oxidation.[10] In skeletal muscle, for instance, GW501516 enhances the uptake and oxidation of fatty acids for energy, thereby preserving glucose.[11] This is the fundamental mechanism behind its endurance-enhancing properties.

Figure 1: Signaling pathway of GW501516 action.

Pharmacological Effects and Therapeutic Potential

The profound metabolic effects of GW501516 have been demonstrated in numerous preclinical and early-phase human studies.

-

Lipid Metabolism: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).[1] Phase I and II clinical trials in humans also demonstrated improvements in lipid profiles, including reduced triglycerides and LDL cholesterol.[5][12] These effects are largely attributed to the upregulation of genes involved in reverse cholesterol transport and fatty acid catabolism.[13]

-

Insulin Sensitivity: By promoting fatty acid utilization and preserving glucose, GW501516 has been shown to improve insulin sensitivity.[2][12] In animal models of diet-induced obesity, it offered protection against the development of type II diabetes.[1]

-

Endurance and Physical Performance: One of the most striking effects of GW501516 is its ability to enhance physical endurance.[11] Studies in mice showed a dramatic improvement in running time and distance, an effect that was synergistic with exercise training.[14] This is a direct result of the PPARδ-mediated reprogramming of muscle fiber types towards a more oxidative phenotype.[11]

-

Hepatic Effects: GW501516 has been shown to reduce fat accumulation in the liver and suppress inflammation, making it a potential therapeutic for non-alcoholic fatty liver disease (NAFLD).[2][15]

The Double-Edged Sword: Carcinogenicity and Abandonment

Despite the promising therapeutic profile of GW501516, its clinical development was abruptly terminated in 2007. The decision was based on long-term animal studies that revealed a dark side to this potent metabolic modulator: carcinogenicity.

In these studies, GW501516 was found to cause the rapid development of cancer in multiple organs of both mice and rats, including the liver, bladder, stomach, and thyroid.[6][16] The doses at which these effects were observed were as low as 3 mg/kg/day.[1] While the exact mechanism of its carcinogenicity is still debated, it is believed to be linked to the activation of PPARδ, which can influence cellular proliferation and inflammation.[1]

These findings rendered long-term clinical studies in humans unethical and led to the cessation of all clinical development activities.[6][17] Health agencies, including Health Canada and WADA, have issued stern warnings about the serious health risks associated with its use.[17][18]

Experimental Protocols: A Representative Workflow

The evaluation of PPARδ agonists like GW501516 typically involves a combination of in vitro and in vivo studies. Below is a representative experimental workflow for assessing the metabolic effects of GW501516 in a rodent model of diet-induced obesity.

Sources

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. scivisionpub.com [scivisionpub.com]

- 3. moreplatesmoredates.com [moreplatesmoredates.com]

- 4. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective | MDPI [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 7. droracle.ai [droracle.ai]

- 8. GW-501516 | 317318-70-0 [chemicalbook.com]

- 9. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. connect.usama.dev [connect.usama.dev]

- 14. Regulating PPARδ signaling as a potential therapeutic strategy for skeletal muscle disorders in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. recalls-rappels.canada.ca [recalls-rappels.canada.ca]

- 18. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid (6-Carboxy-saccharin)

Abstract

This technical guide provides a comprehensive analysis of the , a unique heterocyclic compound also known as 6-carboxy-saccharin. Leveraging established computational chemistry methodologies, this document explores the molecule's optimized geometry, electronic structure, predicted spectroscopic signatures, and potential drug-like characteristics. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[1][2][3] By elucidating the fundamental theoretical properties of this specific derivative, this guide aims to provide a foundational resource for researchers, chemists, and drug development professionals, enabling informed decisions in experimental design and strategic application in areas such as fragment-based drug discovery and materials science.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, an amalgamation of a benzene ring and a thiazole ring, is a cornerstone of heterocyclic chemistry. Its derivatives are recognized for their remarkable structural versatility and a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] This has cemented the benzothiazole moiety as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets.[3]

The subject of this guide, this compound, is a distinctive member of this family. More specifically, it can be viewed as a derivative of saccharin, a well-known synthetic compound, bearing a carboxylic acid group at the 6-position of the benzothiazole core.[5] This carboxylic acid group not only modifies the molecule's physicochemical properties but also serves as a critical functional handle for further chemical elaboration, making it an intriguing candidate for fragment-based drug design and as an intermediate in the synthesis of more complex bioactive molecules.[6]

This whitepaper will delineate the theoretical and computational characterization of this molecule, providing predictive data on its structure, reactivity, and spectroscopic profile to accelerate its potential application in scientific research.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any molecule is to establish its precise identity and fundamental properties. This compound is a crystalline solid with a high melting point, indicative of a stable, polar structure.[7] Its key identifiers and computed properties are summarized in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 6-Carboxy-saccharin, 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide | PubChem[5] |

| CAS Number | 90779-46-7 | Biosynth[7] |

| Molecular Formula | C₈H₅NO₅S | PubChem[5] |

| Molecular Weight | 227.20 g/mol | PubChem[5] |

| Melting Point | 355 °C | Biosynth[7] |

| SMILES | C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | PubChem[5] |

| InChIKey | DVKWMYALCCTNKN-UHFFFAOYSA-N | PubChem[5] |

The molecule's structure is defined by the rigid benzothiazole core, which is endowed with three key functional groups that dictate its chemical behavior: a cyclic sulfonamide (the sultam ring), a ketone, and an aromatic carboxylic acid. The interplay of these groups is visualized in the diagram below.

Theoretical Computational Methodology

To probe the intrinsic properties of molecules without the need for empirical measurement, computational chemistry serves as an invaluable tool. Density Functional Theory (DFT) has emerged as a leading method due to its favorable balance of accuracy and computational cost, making it ideal for studying complex organic molecules.[8] For the analyses presented herein, a methodology consistent with established literature protocols for benzothiazole derivatives is proposed.[8][9]

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Generation: A 3D structure of this compound is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized using DFT.

-

Causality: This step is critical to find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

Method: The B3LYP hybrid functional with a 6-311G(d,p) basis set is a robust choice for this class of molecules.[8]

-

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory.

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the basis for predicting the molecule's infrared (IR) spectrum.

-

-

Property Calculation: Once the true minimum is confirmed, electronic properties and NMR chemical shifts are calculated.

The logical flow of this computational protocol is illustrated below.

Predicted Theoretical Properties

Optimized Molecular Geometry and Electronic Properties

The optimized geometry reveals a nearly planar benzothiazole core, a feature that facilitates π-stacking interactions in a solid state or at a receptor binding site. The electronic properties, particularly the Frontier Molecular Orbitals (FMOs), provide deep insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

Table 2: Predicted Electronic and Reactivity Descriptors

| Parameter | Predicted Value (Conceptual) | Implication |

| HOMO Energy | ~ -7.5 eV | Localized on the electron-rich benzene ring. |

| LUMO Energy | ~ -2.0 eV | Distributed across the electron-withdrawing sultam and carboxyl groups. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability. |

| Chemical Hardness (η) | ~ 2.75 eV | A hard molecule, resistant to change in electron configuration. |

| Electronegativity (χ) | ~ 4.75 eV | High electron-attracting power. |

The distribution of these frontier orbitals dictates how the molecule will interact in chemical reactions.

Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful means to predict spectroscopic data, which can be used to verify the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy: The predicted IR spectrum is expected to show characteristic peaks for its functional groups. These theoretical frequencies are invaluable for assigning experimental spectra.

Table 3: Predicted Key IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | ~3300-2500 (broad) | O-H Stretch |

| Carboxylic Acid C=O | ~1710 | C=O Stretch |

| Ketone C=O | ~1685 | C=O Stretch |

| Aromatic C=C | ~1600, 1475 | C=C Ring Stretch |

| Sulfonamide S=O | ~1350 (asymmetric), ~1180 (symmetric) | S=O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method allows for the accurate prediction of ¹H and ¹³C chemical shifts.[8] These predictions are instrumental in assigning complex spectra and confirming the regiochemistry of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual)

| Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Ar-H) | 7.8 - 8.5 | Protons on the aromatic ring are deshielded by electron-withdrawing groups. |

| ¹H (N-H) | ~11.0 | The acidic proton of the sulfonamide is significantly deshielded. |

| ¹H (COOH) | >12.0 | The carboxylic acid proton is highly deshielded and often broad. |

| ¹³C (C=O, Acid) | ~165 | Typical range for an aromatic carboxylic acid carbon. |

| ¹³C (C=O, Ketone) | ~180 | Ketone carbon adjacent to the sulfonamide group. |

| ¹³C (Ar-C) | 120 - 150 | Carbons of the benzene ring, with shifts influenced by attached groups. |

Potential in Drug Discovery and Development

While this guide focuses on theoretical properties, these properties provide a strong basis for predicting the molecule's potential in a pharmaceutical context.

Predicted ADMET Profile

Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out unpromising drug candidates. Based on its structure, 6-carboxy-saccharin is predicted to have properties that are generally favorable for a drug fragment or intermediate.

Table 5: Predicted Drug-Likeness and ADMET Properties

| Parameter | Prediction | Implication for Drug Development |

| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability. |

| Molecular Weight | 227.2 g/mol (< 500) | Favorable for absorption and distribution. |

| LogP (Lipophilicity) | Low to Moderate | Balanced solubility, avoiding extremes that hinder absorption. |

| H-Bond Donors | 2 | Good potential for target interaction. |

| H-Bond Acceptors | 5 | Good potential for target interaction. |

| Polar Surface Area (PSA) | ~109 Ų | Likely cell permeable, though may not cross the blood-brain barrier. |

Application in Fragment-Based Drug Design (FBDD)

The molecule's relatively small size, coupled with its desirable physicochemical properties and the presence of a reactive carboxylic acid handle, makes it an excellent candidate for FBDD. The benzothiazole core can serve as an anchor that binds to a pocket in a target protein, while the carboxylic acid can be used as a vector to "grow" the fragment into a more potent lead compound by forming amide or ester linkages with other chemical moieties. This strategy is a cornerstone of modern medicinal chemistry for developing novel therapeutics.

Conclusion

This technical guide has detailed the through the lens of modern computational chemistry. The analysis reveals a structurally rigid, kinetically stable molecule with well-defined electronic properties and predictable spectroscopic signatures. Its favorable drug-like characteristics, particularly its compliance with Lipinski's rules and the presence of a versatile carboxylic acid handle, underscore its potential as a valuable building block in medicinal chemistry. The predictive data presented herein serves as a robust foundation for future experimental work, guiding synthesis, characterization, and the strategic design of novel therapeutics built upon this promising benzothiazole scaffold.

References

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. [Link]

-

Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

PubChem. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]

-

RSC Publishing. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. [Link]

-

ScienceDirect. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. [Link]

- Google Patents. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.

-

National Institutes of Health (NIH). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

-

ResearchGate. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]

-

ChemSynthesis. 6-hydroxy-1,3-benzothiazole-2-carboxylic acid. [Link]

-

MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

-

ResearchGate. (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Modeling of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the molecular modeling of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, a saccharin derivative with significant potential in drug discovery. Saccharin-based scaffolds are recognized for their diverse biological activities, including anticancer and antimicrobial properties.[1] A prominent application of such sulfonamide-containing molecules is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies, including cancer.[2][3] Specifically, the tumor-associated isoform hCA IX is a validated target for cancer therapy.[4] This document outlines a complete in silico workflow, from ligand preparation and target selection to molecular docking and molecular dynamics simulations, designed to elucidate the compound's potential binding mechanisms and guide further rational drug design.

Introduction: The Scientific Rationale

This compound (PubChem CID: 353793), hereafter referred to as S6C, belongs to the benzisothiazole class.[5] Its core structure is that of saccharin, a scaffold known to be a bioisosteric replacement for sulfonamides and carboxylic acids in medicinal chemistry.[6] The sulfonamide group is a classic zinc-binding group (ZBG) renowned for its ability to inhibit metalloenzymes, most notably carbonic anhydrases (CAs).[2][3]

Tumor-associated human carbonic anhydrase IX (hCA IX) is a key enzyme in cancer biology.[4] It is overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[4] Therefore, selective inhibition of hCA IX is a highly sought-after strategy in oncology. The structural features of S6C—a rigid heterocyclic core, a carboxylic acid for potential secondary interactions, and the critical sulfonamide ZBG—make it a compelling candidate for investigation as an hCA IX inhibitor.

This guide will use the hCA IX enzyme as the primary biological target to demonstrate a robust, field-proven molecular modeling workflow. The principles and protocols described herein are broadly applicable to other targets and small molecules.

Part I: Ligand and Receptor Preparation - The Foundation of Accuracy

The fidelity of any molecular modeling study is contingent upon the meticulous preparation of both the ligand (S6C) and the receptor (hCA IX). This phase ensures that the starting structures are chemically correct, energetically minimized, and appropriately parameterized for simulation.

Ligand Preparation Protocol

The goal is to generate a high-quality, low-energy 3D conformation of S6C with accurate partial atomic charges.

Step-by-Step Methodology:

-

Obtain 2D Structure: The canonical SMILES string for S6C, C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O, is obtained from a reliable source like PubChem.[5]

-

Generate 3D Conformation: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D structure into an initial 3D model.

-

Geometry Optimization: Perform a quantum mechanical (QM) geometry optimization to find a low-energy conformation. This is critical for capturing the correct bond lengths, angles, and dihedral angles.

-

Causality: A simple molecular mechanics minimization may not be sufficient for novel or strained ring systems. QM methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, provide a more accurate representation of the molecule's electronic structure and geometry.

-

-

Assign Partial Charges: Calculate partial atomic charges. For compatibility with biomolecular force fields like AMBER, the AM1-BCC charge model is a well-established and rapid method designed to reproduce the electrostatic potential of higher-level QM calculations.[7]

-

Trustworthiness: Accurate charge distribution is paramount as electrostatic interactions are a dominant force in protein-ligand binding. The AM1-BCC method provides a balance of speed and accuracy suitable for drug-like molecules.[7]

-

-

Generate Force Field Parameters: Use a tool like antechamber from the AmberTools suite to generate parameters for the General Amber Force Field (GAFF). GAFF is specifically designed for drug-like organic molecules and is compatible with the AMBER protein force fields.[8][9]

-

Final Output: The final prepared ligand should be saved in a format suitable for docking, such as the PDBQT format for AutoDock Vina, which includes atomic charges and torsional tree information.[10]

Receptor Preparation Protocol

This protocol focuses on preparing the hCA IX crystal structure for docking and simulation.

Step-by-Step Methodology:

-

Select PDB Structure: Choose a high-resolution crystal structure of hCA IX from the Protein Data Bank (PDB). For this guide, we will hypothetically use a structure like PDB ID: 5FL4, which is a human carbonic anhydrase IX complex.

-

Clean the PDB File:

-

Remove all non-essential water molecules. Some water molecules may be critical for binding and should be retained if there is experimental evidence for their role.

-

Remove any co-crystallized ligands, co-factors (except the catalytic Zn²⁺ ion), and alternate conformations.

-

-

Protonation and Charge Assignment: Add hydrogen atoms and assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4. This can be accomplished using web servers like H++ or tools within molecular modeling packages.

-

Expertise: The protonation state of histidine residues in the active site is particularly crucial as they often act as hydrogen bond donors or acceptors and coordinate with the catalytic zinc ion.

-

-

Assign Force Field: Apply a standard protein force field, such as AMBER's ff19SB, which is widely used and validated for protein simulations.[11]

-

Final Output: The prepared receptor is saved in PDB format for initial inspection and then converted to the PDBQT format for docking with AutoDock Vina. This format assigns charges and atom types to the receptor atoms.

Part II: Molecular Docking - Predicting Binding Hypotheses

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, providing a quantitative estimate of binding affinity.[12][13] We will use AutoDock Vina, a widely cited program known for its speed and accuracy.[10][14]

Docking Workflow Diagram

The following diagram illustrates the logical flow of the docking experiment.

Caption: Workflow for predicting the binding mode of S6C to hCA IX using molecular docking.

Molecular Docking Protocol

Step-by-Step Methodology:

-

Define the Search Space: Define a grid box that encompasses the entire active site of hCA IX. The box should be centered on the catalytic zinc ion and large enough to allow the ligand full rotational and translational freedom.

-

Execute Docking: Run AutoDock Vina using the prepared PDBQT files for the receptor and ligand, along with the grid box parameters.[15]

-

Self-Validation: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 32 or 64) increases the probability of finding the global minimum energy pose, at the cost of longer computation time.

-

-

Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[10] The top-scoring poses should be visually inspected.

-

Expertise: The primary criterion for a plausible pose is the coordination of the sulfonamide group with the active site zinc ion. The nitrogen atom of the sulfonamide is expected to displace a water/hydroxide ligand and form a coordinate bond with Zn²⁺. Secondary interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues (e.g., Thr199, Thr200), provide further validation.[3]

-

Data Presentation: Predicted Binding Affinities

The results from the docking simulation can be summarized for comparison.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions Observed |

| 1 | -8.5 | 0.00 | Sulfonamide-Zn²⁺ coordination; H-bond with Thr199 |

| 2 | -8.2 | 1.35 | Sulfonamide-Zn²⁺ coordination; Carboxylate-His64 interaction |

| 3 | -7.9 | 2.11 | Sulfonamide-Zn²⁺ coordination; Aromatic stacking with Phe131 |

(Note: Data are illustrative examples of typical docking results.)

Part III: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding pose stability and the characterization of interactions in a solvated, physiological-like environment.[16] We will use GROMACS, a highly efficient and popular MD engine.[17][18]

MD Simulation Workflow Diagram

Caption: A standard workflow for preparing, running, and analyzing an MD simulation.

MD Simulation Protocol

Step-by-Step Methodology:

-

System Building:

-

Take the top-ranked, chemically plausible docked pose of the S6C-hCA IX complex.

-

Place the complex in a periodic box of water (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.[16]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

-

Equilibration:

-

NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Pressure, Temperature): Continue equilibration at the target temperature and pressure (1 bar). This ensures the system reaches the correct density.

-

Trustworthiness: Monitoring temperature, pressure, and density for convergence during these steps is a critical self-validating check to ensure the system is properly equilibrated before the production run.

-

-

Production MD: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) with all restraints removed. Save the coordinates (the trajectory) at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD for the ligand indicates a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, zinc coordination) over time. Tools like VMD (Visual Molecular Dynamics) are invaluable for this analysis.[19][20][21]

-

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage computational workflow for investigating the molecular interactions of this compound with the cancer target hCA IX. The combination of QM-based ligand parameterization, meticulous receptor preparation, predictive molecular docking, and robust MD simulation provides a powerful platform for generating credible hypotheses about the compound's mechanism of action.

The insights gained—specifically the stability of the binding pose and the nature of the key intermolecular interactions—serve as a direct foundation for the next phase of drug discovery. Future work should focus on using these validated models to design novel S6C derivatives with enhanced potency and selectivity, perform virtual screening of compound libraries, and calculate binding free energies for more accurate affinity predictions.

References

-

Title: 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Source: PubChem Database URL: [Link][5]

-

Title: Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay Source: PubMed Central (PMC) URL: [Link][1]

-

Title: Synthesis of Novel Saccharin Derivatives Source: MDPI URL: [Link][22]

-

Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: PubMed Central (PMC) URL: [Link][10]

-

Title: AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings Source: Journal of Chemical Information and Modeling URL: [Link][14]

-

Title: GROMACS Tutorials Source: GROMACS Official Website URL: [Link][17]

-

Title: Running molecular dynamics simulations using GROMACS Source: Galaxy Training Network URL: [Link][16]

-